
Bamoxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bamoxine is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents. The compound’s structure and reactivity make it a valuable subject for research in both academic and industrial settings.
Méthodes De Préparation
The synthesis of Bamoxine involves several key steps. One common method includes the reaction of parachlorophenol with brominated n-butane under alkaline conditions to produce an intermediate, 4-n-butoxychlorobenzene. This intermediate then reacts with morpholine and 3-bromopropanol under similar conditions to yield N-(3-hydroxypropyl)morpholine. Finally, the intermediate 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine are reacted under alkaline conditions, followed by extraction, washing, drying, and salification to obtain this compound .
Analyse Des Réactions Chimiques
Bamoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction may yield alcohol derivatives .
Applications De Recherche Scientifique
Bamoxine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects, including its role as an analgesic and anti-inflammatory agent. Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of Bamoxine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to therapeutic effects. For instance, this compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Bamoxine can be compared to other similar compounds such as pramoxine and benzalkonium chloride. While pramoxine is also used as a local anesthetic, this compound has unique properties that make it more suitable for certain applications. For example, this compound may have a different binding affinity to receptors or a distinct metabolic profile, which can influence its efficacy and safety. Benzalkonium chloride, on the other hand, is primarily used as an antiseptic and disinfectant, highlighting the diverse applications of compounds with similar structures .
Propriétés
Formule moléculaire |
C21H28ClN3O3 |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20-; |
Clé InChI |
BXYLCIMGDIDYPP-QTXBERLJSA-N |
SMILES isomérique |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


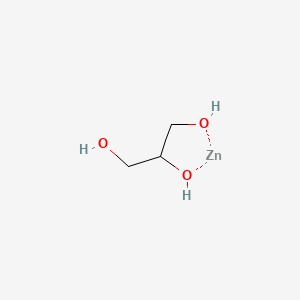
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
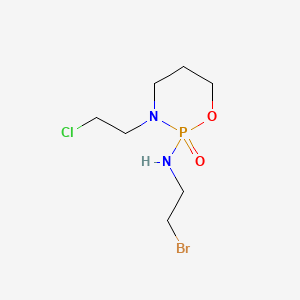
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
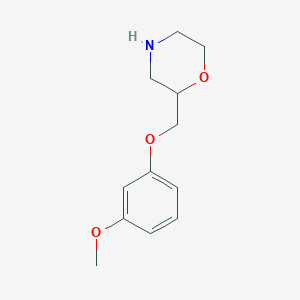
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
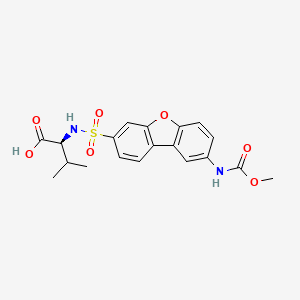
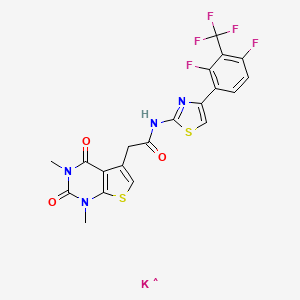


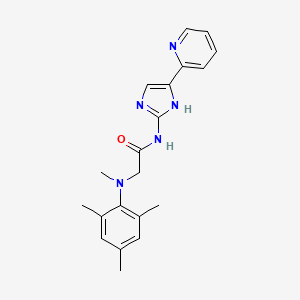
![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
